Aprinocid

Catalog No.
S13920135
CAS No.
M.F
C12H9ClFN5
M. Wt
279.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aprinocid

Product Name

Aprinocid

IUPAC Name

9-[(2-chloro-6-fluorophenyl)methyl]-8-tritiopurin-6-amine

Molecular Formula

C12H9ClFN5

Molecular Weight

279.69 g/mol

InChI

InChI=1S/C12H9ClFN5/c13-8-2-1-3-9(14)7(8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17)/i6T

InChI Key

NAPNOSFRRMHNBJ-NGIXYFTOSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(N=CN=C32)N)F

Isomeric SMILES

[3H]C1=NC2=C(N=CN=C2N1CC3=C(C=CC=C3Cl)F)N
Typical of anticoccidial agents. Its mechanism of action primarily involves interference with metabolic pathways crucial for the survival and reproduction of Eimeria species. These reactions include:

  • Inhibition of Folate Synthesis: Similar to other anticoccidials, Aprinocid may inhibit enzymes involved in folate synthesis, which is essential for nucleic acid production in parasites .
  • Disruption of Energy Metabolism: The compound may affect mitochondrial function in coccidia, leading to impaired energy production and eventual cell death .

Aprinocid exhibits significant biological activity against coccidia, particularly during the sporulation and asexual reproduction stages. The compound has been shown to effectively reduce oocyst shedding in infected birds, which is critical for controlling the spread of infection within flocks. Studies indicate that Aprinocid can reduce the number of Eimeria oocysts by up to 60% when administered at appropriate dosages . Its efficacy is attributed to its ability to target specific metabolic pathways unique to the parasite.

The synthesis of Aprinocid can be achieved through several methods, often involving multi-step organic reactions. One notable approach includes:

  • Pinner Reaction: This involves the acid-catalyzed reaction of nitriles with alcohols to form imino ester salts, which can then be further transformed into the desired anticoccidial compound .
  • Carbamate Formation: A common method involves synthesizing 1-(acyloxy)-alkyl carbamate derivatives from primary or secondary amines, which can be modified to yield Aprinocid .

These synthetic routes are designed to optimize yield and purity while minimizing by-products.

Aprinocid is primarily used in veterinary medicine as a coccidiostat in poultry production. Its applications include:

  • Preventive Treatment: Administered in feed or water to prevent outbreaks of coccidiosis in broiler chickens.
  • Therapeutic Use: Used to treat existing infections in poultry, thereby improving animal health and productivity.
  • Residue Management: Research into residue levels in meat products ensures compliance with food safety regulations and consumer health standards .

Aprinocid shares similarities with several other anticoccidial agents but possesses unique features that distinguish it from its counterparts. Here are some similar compounds:

Compound NameMechanism of ActionUnique Features
AmproliumFolate synthesis inhibitionPrimarily effective against Eimeria maxima; often used in combination therapies.
DiclazurilDisrupts mitochondrial functionBroad-spectrum activity against multiple Eimeria species; less toxicity compared to other agents.
MonensinIonophore that affects ion transportEffective against several protozoan parasites; used primarily for growth promotion.
SulfaquinoxalineInhibits dihydropteroate synthaseEffective against a wide range of coccidia; often used with other sulfonamides for enhanced efficacy.

Aprinocid's unique mechanism targeting specific metabolic pathways sets it apart from these compounds, making it a valuable tool in managing coccidiosis in poultry.

The antiparasitic efficacy of aprinocid is fundamentally dependent on its metabolic transformation to the active compound arprinocid-1-N-oxide [1] [2]. In vivo studies utilizing chickens maintained on diets containing 70 parts per million of arprinocid revealed that liver tissue contained 0.64 parts per million of the parent compound alongside 0.33 parts per million of the metabolite arprinocid-1-N-oxide [1] [2]. This metabolic conversion represents the critical bioactivation step that transforms the relatively inactive parent compound into a potent antiparasitic agent.

Comparative efficacy studies demonstrate the dramatic difference in potency between the parent compound and its metabolite [1] [2]. When tested against Eimeria tenella in chick kidney epithelial cell cultures that do not significantly metabolize the drug, arprinocid exhibited an inhibitory dose fifty value of 20 parts per million [1] [2]. In stark contrast, arprinocid-1-N-oxide demonstrated remarkable potency with an inhibitory dose fifty value of 0.30 parts per million, representing a 67-fold increase in antiparasitic activity [1] [2].

This metabolic activation phenomenon has been further validated in studies with Toxoplasma gondii, where arprinocid showed an inhibitory concentration fifty value of 22.4 ± 5.0 micromolar, while arprinocid-1-N-oxide exhibited dramatically enhanced potency with an inhibitory concentration fifty value of 0.061 ± 0.028 micromolar [3]. The 367-fold difference in potency between parent compound and metabolite underscores the critical importance of metabolic activation in the mechanism of action of aprinocid [3].

Study ParameterValueReference
Parent Compound (Arprinocid) - Eimeria tenella ID5020 ppm [1] [2]
Active Metabolite (Arprinocid-1-N-oxide) - Eimeria tenella ID500.30 ppm [1] [2]
Potency Ratio (Parent/Metabolite)67-fold [1] [2]
Chicken Liver Concentration - Parent Compound0.64 ppm [1] [2]
Chicken Liver Concentration - Metabolite0.33 ppm [1] [2]
Arprinocid vs Toxoplasma gondii IC5022.4 ± 5.0 μM [3]
Arprinocid-1-N-oxide vs Toxoplasma gondii IC500.061 ± 0.028 μM [3]

Cytochrome P-450-Mediated Pathways in Antiparasitic Activity

The mechanism of antiparasitic action of arprinocid-1-N-oxide involves direct interaction with cytochrome P-450 enzyme systems [4]. Spectroscopic analysis has revealed that arprinocid-1-N-oxide binds directly to cytochrome P-450, as evidenced by drug-induced visible absorption difference spectra and alterations in the electron paramagnetic resonance signal of rat liver microsomal cytochrome P-450 [4]. These findings indicate that the metabolite forms a specific complex with the cytochrome P-450 heme iron, which is fundamental to its mechanism of action [4].

The cytochrome P-450-mediated pathway is essential for the antiparasitic activity of arprinocid-1-N-oxide, as demonstrated by inhibition studies using SKF-525A, a well-characterized inhibitor of microsomal drug metabolism [4] [5]. Complete prevention of the cytotoxic effects of arprinocid-1-N-oxide by SKF-525A confirms that cytochrome P-450-mediated microsomal metabolism is integral to the compound's mechanism of action [4]. This metabolic pathway appears to generate reactive intermediates that cause cellular damage specifically targeting parasitic organisms [4].

The cytochrome P-450 binding characteristics of arprinocid-1-N-oxide distinguish it from other antiparasitic agents and explain its unique mechanism of action [4]. Unlike conventional antiparasitic compounds that primarily target specific metabolic pathways or cellular structures, arprinocid-1-N-oxide utilizes the host cell's cytochrome P-450 system to generate cytotoxic metabolites [4]. This mechanism provides selectivity against parasitic cells while minimizing effects on normal cellular processes such as deoxyribonucleic acid, ribonucleic acid, and protein synthesis [4].

Endoplasmic Reticulum Disruption and Cellular Vacuolization

The primary cytotoxic mechanism of arprinocid-1-N-oxide involves severe disruption of endoplasmic reticulum structure and function, leading to characteristic cellular vacuolization [4]. In human cervical carcinoma cells, arprinocid-1-N-oxide produces a distinctive cytotoxic effect with an inhibitory dose fifty value of 5.0 parts per million, manifested primarily through cellular vacuole formation resulting from dilation of rough endoplasmic reticulum structures [4].

Morphological studies have revealed that arprinocid-1-N-oxide causes extensive swelling and dilation of the rough endoplasmic reticulum, leading to the formation of large cytoplasmic vacuoles [4] [6]. This endoplasmic reticulum disruption is not merely a secondary effect of cellular toxicity but represents the primary mechanism by which the compound exerts its antiparasitic activity [4]. Similar vacuole formation has been observed in Eimeria tenella merozoites following pulse treatment with arprinocid-1-N-oxide, confirming that this mechanism operates in both mammalian cells and parasitic organisms [4].

The endoplasmic reticulum disruption caused by arprinocid-1-N-oxide is mechanistically linked to cytochrome P-450-mediated metabolism [4]. The prevention of vacuolization by SKF-525A demonstrates that cytochrome P-450 activity is required for the compound to induce endoplasmic reticulum damage [4]. This suggests that cytochrome P-450-mediated metabolism of arprinocid-1-N-oxide generates reactive species that specifically target endoplasmic reticulum membranes, leading to structural compromise and ultimately cell death [4].

Cellular ParameterArprinocid-1-N-oxide ResponseReference
Cytochrome P-450 Binding (EPR Signal Changes)Direct binding confirmed [4]
Visible Absorption Difference SpectraDetectable changes [4]
SKF-525A Inhibition of VacuolizationComplete prevention [4]
Rough Endoplasmic Reticulum DilationObserved in HeLa cells [4]
Cellular Vacuole FormationPrimary cytotoxic effect [4]
Effect on DNA SynthesisNo effect [4]
Effect on RNA SynthesisNo effect [4]
Effect on Protein SynthesisNo effect [4]

Genetic Determinants of Aprinocid Resistance in Apicomplexans

The genetic basis of Aprinocid resistance in apicomplexan parasites involves multiple molecular targets and resistance mechanisms that reflect the complex evolutionary pressures exerted by this anticoccidial compound. Research has revealed several key genetic determinants that contribute to resistance development across different apicomplexan species.

Primary Resistance Genes and Mutations

The most well-characterized genetic determinant of resistance involves mutations in cytochrome P450 enzymes, which play crucial roles in drug metabolism and detoxification [1] [2]. Studies have demonstrated that enhanced cytochrome P450-mediated metabolism represents a primary mechanism by which apicomplexan parasites develop resistance to Aprinocid and related compounds. The mechanism involves the metabolic conversion of Aprinocid to its active form, Aprinocid-1-N-oxide, through cytochrome P450-mediated microsomal metabolism [1]. When this metabolic pathway becomes dysregulated or enhanced, parasites can more effectively neutralize the drug before it reaches critical intracellular targets.

In Eimeria tenella, resistance mechanisms have been extensively studied, revealing that the prolyl-tRNA synthetase gene (ETH2_1020900) harbors critical mutations that confer resistance to structurally related compounds [3]. The identification of a specific amino acid substitution (T618A) in the prolyl-tRNA synthetase provides a molecular marker for resistance that can be used to track the spread of resistance in field populations. This mutation affects the enzyme's ability to interact with specific inhibitors while maintaining its essential cellular functions.

The enolase 2 gene (EtENO2) in Eimeria tenella represents another important genetic determinant of drug resistance [2]. This gene shows significantly upregulated expression in drug-resistant strains compared to drug-sensitive strains, suggesting that enhanced glycolytic capacity may contribute to resistance development. The upregulation of EtENO2 correlates with increased enzyme activity in resistant strains, indicating that metabolic adaptations play a crucial role in resistance mechanisms.

Mitochondrial Genetic Determinants

Mitochondrial genes represent critical targets for understanding resistance mechanisms in apicomplexan parasites. Recent genomic studies have identified specific mitochondrial genes that undergo significant transcriptional changes in response to drug exposure [4]. The cytochrome oxidase subunit I (CoI), cytochrome oxidase subunit III (CoIII), and cytochrome b (Cytb) genes show dynamic expression patterns that correlate with drug susceptibility.

In drug-resistant strains, these mitochondrial genes demonstrate baseline upregulation compared to sensitive strains, suggesting enhanced mitochondrial activity as a compensatory mechanism [4]. However, upon drug treatment, these same genes undergo significant downregulation, indicating that while they contribute to resistance, they remain responsive to drug action. This dual behavior suggests complex regulatory mechanisms that balance metabolic demands with drug resistance requirements.

Transposable Element-Associated Resistance

Retrotransposable elements have emerged as important mediators of genetic diversity and resistance evolution in apicomplexan parasites [4]. These mobile genetic elements can influence resistance development through several mechanisms, including insertion near or within critical genes, facilitation of genetic recombination, and generation of genomic instability that promotes adaptive mutations.

The activity of retrotransposons appears to be influenced by environmental stressors, including drug exposure, which can alter their transpositional activity and impact the genetic landscape of parasite populations [4]. This mechanism provides a source of genetic variability that can facilitate rapid adaptation to changing selective pressures, including the presence of anticoccidial drugs.

Gene/ProteinSpeciesResistance MechanismDrug ClassCitation
ETH2_1020900 (EtcPRS)Eimeria tenellaAmino acid substitution T618AHalofuginone [3]
Cytochrome P450Multiple Eimeria spp.Enhanced metabolic detoxificationAprinocid, others [1] [2]
Enolase 2 (EtENO2)Eimeria tenellaUpregulated expressionDiclazuril, Maduramicin [2]
Cytochrome bToxoplasma gondiiMutations M129L, I254LAtovaquone [5] [6]
Dihydrofolate reductase (DHFR)Toxoplasma gondiiPoint mutations affecting drug bindingPyrimethamine [5] [7]
Dihydropteroate synthase (DHPS)Toxoplasma gondiiAltered enzyme structureSulfadiazine [5]
ATP-binding cassette transportersMultiple ApicomplexaIncreased drug effluxMultiple anticoccidials [5] [8]

Chromosomal and Genomic Adaptations

Large-scale genomic changes, including chromosomal aneuploidies and segmental duplications, contribute to resistance development in apicomplexan parasites [8]. These genomic rearrangements can result in altered gene dosage effects for critical resistance genes, providing parasites with enhanced survival capabilities under drug pressure.

Whole-genome sequencing studies of resistant parasite populations have revealed that resistance evolution involves both point mutations in specific genes and broader genomic adaptations that affect multiple cellular pathways simultaneously [9]. This multi-factorial approach to resistance development helps explain why resistance can emerge rapidly and persist even after drug pressure is removed.

Cross-Resistance Patterns

Genetic determinants of Aprinocid resistance often confer cross-resistance to other anticoccidial compounds, reflecting shared molecular targets and resistance mechanisms [10] [11]. This phenomenon has important implications for resistance management strategies, as the use of one anticoccidial can select for resistance to multiple compounds simultaneously.

The development of cross-resistance appears to be particularly pronounced among compounds that share similar modes of action or target related cellular pathways [12]. Understanding these cross-resistance patterns is essential for developing effective rotation strategies that minimize the risk of selecting for broadly resistant parasite populations.

Biochemical Modulations in Drug-Resistant Toxoplasma gondii Strains

Drug-resistant Toxoplasma gondii strains exhibit sophisticated biochemical adaptations that enable survival under pharmacological pressure while maintaining essential cellular functions. These biochemical modulations represent the phenotypic expression of genetic resistance determinants and provide insights into the metabolic flexibility of this important apicomplexan pathogen.

Mitochondrial Respiratory Chain Adaptations

The mitochondrial respiratory chain represents a primary target for many antiparasitic compounds, and drug-resistant Toxoplasma gondii strains have evolved sophisticated adaptations in this critical metabolic pathway. Studies have demonstrated that resistance to compounds like atovaquone involves specific mutations in the cytochrome bc1 complex, particularly in the Qo domain of cytochrome b [5] [6] [13].

The M129L and I254L mutations in cytochrome b have been identified as key determinants of atovaquone resistance in Toxoplasma gondii [5] [6]. These mutations alter the binding affinity of the drug for its target site while preserving the essential electron transport function of the enzyme. This selective modification demonstrates the precise evolutionary adaptations that allow parasites to maintain metabolic function while developing drug resistance.

Recent research using experimental evolution approaches has revealed that artemisinin resistance in Toxoplasma gondii involves dramatic amplification of the mitochondrial genome, including genes encoding cytochrome b and cytochrome c oxidase I [9]. This amplification appears to represent a compensatory mechanism that maintains mitochondrial function despite drug-induced stress. The resistant parasites show altered mitochondrial membrane potential and modified ultrastructural organization of mitochondrial cristae, indicating fundamental changes in mitochondrial physiology.

Folate Metabolism Pathway Modifications

The folate synthesis pathway represents a critical target for combination therapy using pyrimethamine and sulfadiazine. Drug-resistant Toxoplasma gondii strains have evolved specific adaptations in this pathway that enable survival despite enzyme inhibition [5] [7]. Resistance to pyrimethamine involves point mutations in the dihydrofolate reductase (DHFR) gene that reduce drug binding affinity while maintaining enzyme catalytic activity.

The molecular basis of pyrimethamine resistance involves analogous amino acid substitutions in the Toxoplasma DHFR enzyme that have been characterized through genetic complementation studies [5] [7]. These mutations demonstrate the evolutionary constraint on resistance development, as changes must maintain essential cellular functions while conferring drug resistance.

Sulfadiazine resistance mechanisms remain less well-characterized, but evidence suggests involvement of the dihydropteroate synthase (DHPS) pathway [5]. The complexity of folate metabolism resistance reflects the essential nature of this pathway for parasite survival and the limited number of mutations that can confer resistance without compromising cellular viability.

Oxidative Stress Response Systems

Drug-resistant Toxoplasma gondii strains exhibit enhanced capacity to manage oxidative stress, which represents a common mechanism of action for many antiparasitic compounds [14]. Studies of auranofin resistance have revealed that resistant clones accumulate less reactive oxygen species (ROS) than their wild-type counterparts, indicating enhanced antioxidant capabilities.

The superoxide dismutase gene (TgSOD2) shows point mutations in some resistant lines, although functional studies suggest that these mutations alone are not sufficient to confer resistance [14]. Instead, resistance appears to involve multiple changes that collectively enhance the parasite's ability to scavenge ROS and maintain cellular homeostasis under oxidative stress.

These oxidative stress adaptations extend beyond simple enzyme modifications to include changes in cellular metabolism that reduce ROS production and enhance protective mechanisms [14]. This comprehensive approach to oxidative stress management reflects the multifaceted nature of drug resistance in Toxoplasma gondii.

Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) stress response represents an important cellular pathway that contributes to drug resistance in Toxoplasma gondii [15] [16]. Drug exposure can induce ER stress through multiple mechanisms, including reactive oxygen species accumulation and calcium overload. The unfolded protein response (UPR) represents a key adaptive mechanism that enables parasites to survive under pharmacological pressure.

Drug-resistant strains show enhanced activation of UPR pathways, including the PERK, IRE1α, and ATF6 signaling arms [15] [16]. These pathways contribute to resistance through multiple mechanisms, including inhibition of drug-induced apoptosis, activation of protective autophagy, and upregulation of drug efflux systems.

The integration of ER stress responses with other cellular stress pathways provides drug-resistant parasites with enhanced survival capabilities under diverse challenging conditions [17]. This cross-protection suggests that ER stress adaptations may contribute to broad-spectrum resistance phenomena.

Drug Efflux and Transport Systems

ATP-binding cassette (ABC) transporters play crucial roles in drug resistance by facilitating the efflux of pharmacological compounds from parasitic cells [5] [8]. Drug-resistant Toxoplasma gondii strains often show upregulation of these transport systems, which reduces the effective intracellular concentration of anticoccidial compounds.

The regulation of ABC transporter expression involves complex transcriptional networks that respond to drug exposure and cellular stress [8]. Mutations in transcriptional regulatory genes can lead to constitutive overexpression of efflux systems, providing parasites with enhanced resistance capabilities.

The specificity of different ABC transporters for various drug classes contributes to the development of cross-resistance patterns observed in clinical and laboratory settings [5]. Understanding these transport mechanisms is essential for developing strategies to overcome efflux-mediated resistance.

Biochemical PathwayMolecular TargetResistance ModulationAssociated DrugFunctional ImpactCitation
Cytochrome bc1 complexCytochrome b Qo domainAltered drug binding affinityAtovaquoneResistance development [5] [6] [13]
Mitochondrial electron transportComplex III respiratory chainCompensatory upregulationArtemisininSurvival under stress [9]
Folate synthesis pathwayDHFR/DHPS enzymesEnzyme overexpressionPyrimethamine/SulfadiazineMetabolic bypass [5] [7]
Purine salvage pathwayAdenosine kinaseComplete loss of activityAdenine arabinosideComplete resistance [18]
Endoplasmic reticulum stress responseUPR signaling pathwaysEnhanced stress toleranceMultiple drugsCell survival [15] [16]
Oxidative stress responseSuperoxide dismutase (TgSOD2)Increased ROS scavengingAuranofinOxidative protection [14]
Protein quality control systemsERAD, chaperones, autophagyImproved protein homeostasisMultiple stress inducersCellular adaptation [17]

Metabolic Reprogramming

Drug-resistant Toxoplasma gondii strains often exhibit altered metabolic profiles that contribute to survival under pharmacological pressure [9]. These metabolic adaptations can include changes in glucose metabolism, amino acid biosynthesis, and lipid metabolism that provide alternative energy sources and protective mechanisms.

The integration of metabolic reprogramming with stress response pathways creates a coordinated cellular response that enhances parasite survival capabilities [9]. These adaptations may persist even after drug pressure is removed, contributing to the stability of resistant phenotypes in parasite populations.

Evolutionary Implications

The biochemical modulations observed in drug-resistant Toxoplasma gondii strains reflect the evolutionary pressures exerted by therapeutic interventions and the remarkable adaptability of apicomplexan parasites [9]. These adaptations demonstrate the importance of understanding resistance mechanisms at multiple biological levels, from molecular targets to cellular pathways to organism-level fitness.

The complexity of resistance mechanisms suggests that effective therapeutic strategies will require multi-target approaches that address the diverse adaptive capabilities of these parasites [5]. Understanding the biochemical basis of resistance provides a foundation for developing more effective treatments and resistance management strategies.

Resistance MechanismGenetic BasisExamples in ApicomplexansEvolutionary AdvantageSelection PressureCitation
Point mutations in target genesSingle nucleotide polymorphismsT618A in EtcPRS (E. tenella)Direct drug target modificationDirect drug exposure [3] [2]
Gene expression upregulationTranscriptional activationEtENO2 overexpressionEnhanced survival capacityChronic stress conditions [2] [19]
Mitochondrial genome amplificationCopy number variationsCOX1/COB amplificationMetabolic compensationMetabolic challenges [9]
Transposable element activityGenomic rearrangementsRetrotransposon insertionsGenetic diversity generationEnvironmental stress [4]
Chromosomal aneuploidiesWhole chromosome duplicationsChromosome 5 duplicationGene dosage effectsDrug concentration gradients [8]
Metabolic pathway alterationsEnzyme modulationGlycolytic enzyme upregulationAlternative pathway usageNutrient limitations [2]
Stress response activationRegulatory network changesUPR pathway activationCellular protectionHost immune responses [15] [14]

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

279.0612754 g/mol

Monoisotopic Mass

279.0612754 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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